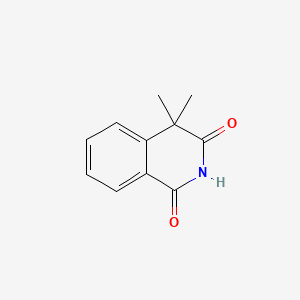

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Description

Significance of the Isoquinoline (B145761) Class in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure." nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug design. nih.gov Isoquinoline and its derivatives are not merely synthetic curiosities; they are found in numerous natural products, particularly in a diverse family of plant alkaloids. researchgate.netwikipedia.org The structural backbone of many of these naturally occurring compounds, such as papaverine (B1678415) and berberine, is derived from the aromatic amino acid tyrosine. wikipedia.orgamerigoscientific.com

The therapeutic applications of isoquinoline derivatives are vast and well-documented. wisdomlib.org They have been associated with a wide array of pharmacological activities, including:

Anticancer wisdomlib.orgnih.govamerigoscientific.com

Antimicrobial and Antibacterial wisdomlib.orgamerigoscientific.com

Antiviral wisdomlib.org

Anti-inflammatory wisdomlib.orgamerigoscientific.com

Antimalarial wisdomlib.org

Neuroprotective ontosight.ai

This broad spectrum of activity has cemented the isoquinoline ring as a critical component in the development of drugs for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov

Historical Context of Isoquinolinedione Research in Pharmaceutical Development

The journey of pharmaceutical development has evolved from the use of natural remedies to a highly structured, science-driven enterprise. marinbio.comucdavis.edu The mid-19th century saw the rise of the first pharmaceutical companies, which often emerged from the synthetic dye and textile industries, utilizing the rich source of organic chemicals from coal tar. researchgate.net The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869. researchgate.net

The development of isoquinoline-based drugs followed this trajectory. Early efforts focused on isolating and understanding the medicinal properties of naturally occurring isoquinoline alkaloids. amerigoscientific.com As synthetic chemistry advanced, researchers began to modify these natural structures and create novel isoquinoline derivatives to enhance their therapeutic properties. The development of synthetic methodologies like the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction were pivotal in enabling the production of a wide range of isoquinoline compounds for pharmacological testing. wisdomlib.org This led to the discovery of numerous isoquinoline-based drugs for various ailments, including respiratory diseases, infections, and cardiovascular conditions. nih.gov The focus on specific derivatives like isoquinolinediones is a more recent development, driven by the need for more targeted and potent therapeutic agents. researchgate.netresearchgate.net

The 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione Core as a Privileged Structure for Bioactive Molecules

Within the broader class of isoquinolines, the this compound core has emerged as a particularly interesting scaffold for the development of bioactive molecules. ontosight.aiontosight.ai Its structural features, including the gem-dimethyl group at the 4-position, offer a unique three-dimensional shape that can influence its binding to biological targets. This specific substitution pattern can enhance metabolic stability and modulate the compound's pharmacokinetic profile.

The isoquinolinedione core itself has been a subject of extensive research in recent years, with a focus on developing efficient and environmentally friendly synthetic methods. researchgate.netresearchgate.net The interest in this scaffold is largely due to the versatile bioactivities of its derivatives, which have shown promise as antitumor and antibacterial agents. researchgate.net The 4,4-dimethyl substitution on this core is a key modification that researchers are exploring to fine-tune these biological activities and develop new therapeutic candidates. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylisoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVOIDBBCKMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203369 | |

| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5488-36-8 | |

| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5488-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of 4,4 Dimethyl 1,3 2h,4h Isoquinolinedione

Synthesis and Characterization

The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives can be achieved through various methods, with radical cascade reactions of acryloyl benzamides being a notable approach. researchgate.net The synthesis of the specific 4,4-dimethyl derivative involves the condensation of isobutylene (B52900) with formaldehyde (B43269) in the presence of an acid catalyst. google.com Characterization of the resulting compound relies on standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ nih.gov |

| Molecular Weight | 189.21 g/mol nih.gov |

| Appearance | Solid |

| Stereochemistry | Achiral nih.gov |

| InChI | InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14) nih.gov |

| InChIKey | VSRVOIDBBCKMTM-UHFFFAOYSA-N nih.gov |

| SMILES | CC1(C)c2ccccc2C(=O)NC1=O nih.gov |

Note: Data sourced from public chemical databases. nih.gov

Medicinal Chemistry and Pharmacological Investigations of 4,4 Dimethyl 1,3 2h,4h Isoquinolinedione Derivatives

Diverse Pharmacological Activities Associated with the Isoquinolinedione Framework

The isoquinoline-1,3(2H,4H)-dione nucleus is a versatile scaffold that has been extensively explored by medicinal chemists. nih.govhealthbiotechpharm.org Its derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiplatelet, antiviral, and receptor modulatory activities. mdpi.comnih.gov The substitution at various positions of the isoquinolinedione ring system plays a crucial role in determining the specific biological activity and potency of the resulting compounds.

Anticancer and Antineoplastic Potential of Derivatives

Derivatives of the isoquinolinedione scaffold have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. mdpi.com

Research into 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones has identified compounds with potent anticancer activity across a wide range of human tumor cell lines. mdpi.com A notable example is 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which has demonstrated significant growth inhibition in the NCI-60 human tumor cell line screen, with a mean growth percentage (GP) of 49.57% across the majority of cell lines. mdpi.com This compound showed particular selectivity towards breast cancer cell lines, with the MDA-MB-468 and MCF-7 cell lines being the most sensitive. mdpi.com

Furthermore, pyrazolyl derivatives have also exhibited substantial antitumor activity. For instance, 1,3-Dimethyl-1H-pyrazol-5-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl isoquinolinones demonstrated high efficacy against leukemia and breast cancer cell lines. mdpi.com Specifically, the dimethylpyrazolyl derivative showed a lethal effect on the renal A498 cell line and significant growth inhibition of melanoma SK-MEL-5 cells. mdpi.com

The cytotoxic activity of various substituted isoquinolinone derivatives has been evaluated against several human cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of Isoquinolinone Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Growth Percentage (GP %) |

|---|---|---|

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | 10.72 mdpi.com |

| MCF7 (Breast) | 26.62 mdpi.com | |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | RPMI-8226 (Leukemia) | 34.33 mdpi.com |

| MDA-MB-468 (Breast) | 19.94 mdpi.com | |

| OVCAR-4 (Ovarian) | 30.45 mdpi.com | |

| A498 (Renal) | -3.00 mdpi.com | |

| SK-MEL-5 (Melanoma) | 25.26 mdpi.com | |

| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone | RPMI-8226 (Leukemia) | 28.68 mdpi.com |

| MDA-MB-468 (Breast) | 15.70 mdpi.com | |

| OVCAR-4 (Ovarian) | 18.20 mdpi.com |

Anti-inflammatory Effects

The isoquinolinedione scaffold has been identified as a promising template for the development of novel anti-inflammatory agents. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were synthesized and found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). ncats.io Two compounds from this series demonstrated in vivo activity in a carrageenan-induced paw edema model in rats when administered orally. ncats.io

The mechanism of action for some quinolinedione derivatives involves the dual inhibition of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov This dual inhibitory action suggests that these compounds could be effective in treating chronic inflammatory diseases that are often resistant to conventional therapies. nih.gov

Antimicrobial and Antifungal Properties

The broader class of quinoline (B57606) and isoquinoline (B145761) derivatives has been a rich source of antimicrobial and antifungal agents. ekb.egnih.gov For instance, pyrimido-isoquinolin-quinone derivatives have demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. mdpi.comnih.gov Structure-activity relationship studies of these compounds have indicated that short, bulky, and electron-rich groups on the benzene (B151609) ring are favorable for their antibacterial action. mdpi.com

While specific studies on the antimicrobial and antifungal properties of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione derivatives are limited in the reviewed literature, the known activity of the parent scaffolds suggests that this is a viable area for future investigation. ekb.egnih.gov The synthesis and evaluation of various substituted quinoxalines have shown that some derivatives possess significant antibacterial and antifungal activity. nih.gov For example, symmetrically disubstituted quinoxalines displayed notable antibacterial effects, while other derivatives showed considerable antifungal activity. nih.gov

Antiplatelet Efficacy and Mechanisms of Action

Certain isoquinoline derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. mdpi.comnih.gov Pyrimido[2,1-a]isoquinolin-4-one derivatives, for example, have been shown to inhibit human platelet aggregation in a concentration-dependent manner. nih.gov

One such derivative, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), was found to be more effective than the related quinoline derivative AQ11 in inhibiting thrombin-induced platelet aggregation in washed platelets. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of platelet phosphodiesterase activity, which leads to an increase in intracellular cAMP levels. nih.gov This elevation in cAMP is sufficient to inhibit the rise in cytosolic calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation. nih.gov

Table 2: Antiplatelet Activity of a Pyrimidoisoquinoline Derivative

| Compound | Parameter | IC50 (µM) |

|---|---|---|

| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | cAMP phosphodiesterase inhibition | 11 ± 5 nih.gov |

Antiviral Activities (e.g., Inhibition of HIV-1 Integrase and RNase H Function)

The isoquinolinedione scaffold has emerged as a promising framework for the development of antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated as inhibitors of two key HIV-1 enzymes: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. nih.gov

These compounds were found to be dual inhibitors, with some derivatives showing low micromolar inhibition of HIV-1 integrase. nih.govnih.gov The introduction of lipophilic alkyl groups at the 4-position of the isoquinolinedione ring was found to increase the selectivity for integrase inhibition. nih.gov Specifically, 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones showed improved integrase inhibitory activity. nih.gov However, the therapeutic application of these compounds was limited by their high cellular cytotoxicity. nih.gov

A related 2-hydroxyisoquinoline-1,3-dione derivative, YLC2-155, was found to be a potent inhibitor of the RNase H activity of reverse transcriptase with a Ki of 0.020 ± 0.004 µM. nih.gov This compound acts as a competitive inhibitor with respect to the RNA/DNA substrate at the RNase H active site. nih.gov

Receptor Modulation and Antagonism (e.g., α-Adrenoceptors, Serotonin (B10506) Receptors)

Derivatives of the isoquinolinone scaffold have been investigated for their ability to modulate the activity of various G protein-coupled receptors (GPCRs), including α-adrenoceptors and serotonin (5-HT) receptors.

A series of novel isoquinolinone derivatives have been synthesized and evaluated as potential multi-target antipsychotics, showing high affinity for dopamine (B1211576) D2, and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov One particular compound from this series demonstrated a favorable profile with low affinity for off-target receptors, suggesting a reduced risk of certain side effects. nih.gov

In the realm of α-adrenoceptor antagonism, which is a target for antihypertensive drugs, certain structural moieties often found in isoquinoline derivatives, such as the o-methoxyphenylpiperazine fragment, play a significant role in receptor affinity. nih.gov While specific studies on this compound derivatives as α-adrenoceptor antagonists were not prominent in the reviewed literature, the broader class of isoquinoline-containing compounds has shown activity at these receptors.

Furthermore, 4-phenyl quinoline derivatives have been identified as ligands for serotonin receptors, specifically 5-HT1B and 5-HT2B, and have demonstrated antiproliferative activity in breast cancer cells. nih.gov These compounds were shown to inhibit serotonin-induced calcium ion efflux and ERK activation, and one of the most active derivatives also induced apoptosis. nih.gov

Table 3: Receptor Binding Affinities of Representative Isoquinoline and Quinoline Derivatives

| Compound Class | Receptor Target | Ki (nM) |

|---|---|---|

| Isoquinolinone derivatives | Dopamine D2 | High Affinity nih.gov |

| Serotonin 5-HT1A | High Affinity nih.gov | |

| Serotonin 5-HT2A | High Affinity nih.gov | |

| Serotonin 5-HT6 | High Affinity nih.gov | |

| Serotonin 5-HT7 | High Affinity nih.gov | |

| 4-Quinolinecarboxylates (e.g., 7j) | Serotonin 5-HT4 | 0.44 nih.gov |

| 4-Phenyl quinoline derivatives | Serotonin 5-HT1B | Binding Ability nih.gov |

Enzyme Inhibitory Profiles (e.g., Caspase-3, Cyclin-Dependent Kinases)

Derivatives of the isoquinolinedione family have shown notable activity as inhibitors of key enzymes involved in apoptosis and cell cycle regulation, such as caspases and cyclin-dependent kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition

A series of compounds based on the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione structure have been identified as a novel class of potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). nih.gov Aberrant activity of the CDK4/cyclin D1 complex leads to uncontrolled cell proliferation, a hallmark of cancer, making its inhibition an attractive therapeutic strategy. researchgate.net These isoquinolinedione derivatives demonstrate high selectivity for CDK4 over other key cell cycle kinases like CDK1 and CDK2. researchgate.net

Key findings from these studies indicate that inhibitory activity is highly dependent on specific structural features. For instance, a basic amine substituent on the aniline (B41778) ring of the "headpiece" is a crucial requirement for CDK4 inhibitory activity. nih.gov The potency is further improved by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.govresearchgate.net

Below is a table summarizing the inhibitory activity of selected 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives against various cyclin-dependent kinases.

Table 1: Inhibitory Profile of Isoquinolinedione Derivatives Against CDKs IC50 values represent the concentration required for 50% inhibition.

| Compound ID | R (Substituent at C-6) | CDK4/cycD1 IC50 (µM) | CDK2/cycE IC50 (µM) | CDK1/cycB IC50 (µM) | Selectivity (CDK2/CDK4) |

|---|---|---|---|---|---|

| 1a | -H | 0.043 | >50 | >50 | >1163 |

| 1b | -Phenyl | 0.004 | 1.1 | 1.4 | 275 |

| 1c | -2-Thienyl | 0.002 | 1.2 | 1.8 | 600 |

| 1d | -3-Thienyl | 0.003 | 1.0 | 1.5 | 333 |

Data sourced from Tsou et al., J Med Chem. 2008 Jun 26;51(12):3507-25. nih.gov

Caspase-3 Inhibition

While direct studies on this compound are limited in this context, research on the closely related isoquinoline-1,3,4-trione scaffold has identified potent inhibitors of caspase-3, an enzyme central to the apoptotic cascade. nih.govnih.gov These compounds were found to irreversibly inactivate caspase-3 in a time- and dose-dependent manner. nih.gov The mechanism of inactivation is proposed to involve a redox cycle that generates reactive oxygen species (ROS), which in turn leads to the oxidation of the catalytic cysteine residue in caspase-3. nih.gov This inactivation process was shown to be dependent on the presence of both oxygen and a reducing agent like 1,4-dithiothreitol (DTT). nih.govnih.gov The introduction of a 6-N-acyl group to the isoquinoline-1,3,4-trione core was found to significantly enhance inhibitory activity, with some analogues showing potency in the low nanomolar range (e.g., IC50 = 40 nM). nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Wnt/β-catenin Pathway)

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is linked to numerous diseases, including cancer. nih.gov While various natural and synthetic compounds have been identified as modulators of this pathway, a review of the available scientific literature did not yield specific studies detailing the modulation of the Wnt/β-catenin pathway by derivatives of this compound. This indicates a potential area for future research to explore the broader biological activities of this chemical scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of isoquinolinedione derivatives, particularly as CDK4 inhibitors.

Influence of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives is highly sensitive to the nature and position of various substituents.

Aniline Ring Substituents: A basic amine on the N-phenyl ring is an essential feature for CDK4 inhibitory activity. nih.govresearchgate.net The specific nature of this amine and its substitution pattern can fine-tune the compound's properties.

C-6 Position of the Isoquinoline Core: The introduction of aryl or heteroaryl groups at the C-6 position of the isoquinoline-1,3(2H,4H)-dione scaffold dramatically enhances CDK4 inhibitory potency compared to the unsubstituted parent compound. nih.gov For example, replacing hydrogen with a phenyl or thienyl group can increase potency by more than tenfold. nih.gov

C-4 Methylene Linker: The geometry of the exocyclic double bond at the C-4 position also plays a role in target engagement, with specific configurations being preferred for optimal binding.

These findings underscore the importance of systematic chemical modification to achieve desired biological outcomes.

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling and 3D-QSAR studies have helped to elucidate the key structural features required for the interaction of isoquinolinedione derivatives with their biological targets, such as CDK4. nih.gov For the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione series of CDK4 inhibitors, the essential pharmacophoric features include:

A Hydrogen Bond Acceptor: The carbonyl groups of the isoquinolinedione core act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The amine group on the linker provides a critical hydrogen bond donor interaction.

Aromatic/Hydrophobic Regions: The isoquinoline core and the substituted phenyl ring occupy hydrophobic pockets within the enzyme's active site. nih.gov

Specifically, a CDK4 mimic model suggests that the potency and selectivity of these inhibitors are derived from their unique binding mode. nih.govresearchgate.net The basic amine on the aniline ring forms a key interaction, while the C-6 aryl substituent provides additional favorable contacts, explaining the significant increase in activity observed with this modification. nih.gov

Rational Drug Design Strategies Employing the this compound Scaffold

The isoquinoline-1,3(2H,4H)-dione framework is considered a valuable scaffold in medicinal chemistry, serving as a template for the rational design of new therapeutic agents. nih.gov Its rigid structure and synthetic tractability allow for the systematic exploration of chemical space to develop potent and selective inhibitors for various targets. The successful development of highly selective CDK4 inhibitors demonstrates the utility of this scaffold in creating compounds that can differentiate between highly homologous enzyme active sites. nih.govresearchgate.net Computational methods, including 3D-QSAR and molecular docking, have been successfully used to guide the design of new, more potent inhibitors based on this core structure. nih.gov

Molecular Hybridization Approaches for Enhanced Efficacy

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds into a single hybrid molecule. This approach aims to create new chemical entities with improved affinity, better selectivity, or a dual mode of action compared to the parent molecules. nih.gov

The isoquinolinedione scaffold has been successfully utilized in such hybridization approaches. For example, a review of antineoplastic agents highlights the design of hybrid molecules that combine the isoquinolinedione core with naphthoquinone moieties. Naphthoquinones are known to induce cancer cell death through mechanisms like ROS production, while the isoquinolinedione part can be tailored to target specific enzymes. By linking these two fragments, researchers aim to develop novel anticancer agents with enhanced efficacy. This strategy exemplifies how the well-characterized isoquinolinedione scaffold can be integrated into more complex molecular architectures to generate next-generation therapeutic candidates.

Application of Bioisosteric Principles in Compound Optimization

Bioisosterism, a fundamental strategy in medicinal chemistry, involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. nih.govufrj.brresearchgate.net This approach is widely used to enhance a compound's pharmacological activity, selectivity, and pharmacokinetic profile. ufrj.brresearchgate.net While specific studies detailing the bioisosteric modification of this compound are not extensively documented, the principles can be illustrated through research on the broader isoquinoline scaffold.

A pertinent example is the bioisosteric modulation of the naphthalene (B1677914) ring in agomelatine, a melatonin (B1676174) receptor agonist, to an isoquinoline scaffold. nih.gov This strategic replacement of a carbocyclic ring with a heterocyclic one led to the development of potent agonist and partial agonist compounds with nanomolar affinities for melatonin receptors. nih.gov Although the presence of the nitrogen atom in the isoquinoline ring resulted in a slight decrease in binding affinity for MT1 and MT2 receptors, it notably improved the pharmacokinetic properties of the resulting compounds. nih.gov

This concept of ring bioisosterism is a powerful tool. For instance, in the development of inhibitors for cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression, various heterocyclic cores are often explored. nih.gov The isoquinoline-1,3(2H,4H)-dione core itself can be considered a bioisostere of other scaffolds that bind to the ATP pocket of kinases. The strategic placement of substituents on this core is crucial for activity. For example, in a series of 4-[(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a 3-hydroxy group on the phenyl ring was found to be essential for CDK4 inhibitory activity. plos.org Further optimization through the introduction of various substituents at the C-6 position of the isoquinolinedione core enhanced this activity. plos.org

The table below illustrates the structure-activity relationship (SAR) for a series of isoquinoline-1,3-dione derivatives, highlighting the impact of different substituents on CDK4 inhibition. This data underscores how systematic structural modifications, a core tenet of bioisosteric replacement, can fine-tune the biological activity of a lead compound.

| Compound | R1 (at C-6 of isoquinolinedione) | R2 (on phenyl ring) | CDK4 IC50 (µM) |

| 1a | H | 3-OH | >50 |

| 1b | Iodo | 3-OH | 0.045 |

| 1c | Phenyl | 3-OH | 0.012 |

| 1d | Thiophen-2-yl | 3-OH | 0.009 |

| 1e | t-Butyl | 3-OH | 0.015 |

Data sourced from studies on 4-substituted isoquinoline-1,3-dione derivatives as CDK4 inhibitors.

Molecular Modeling and Simulation Techniques

Computational methods are essential for predicting the behavior of molecules like this compound at an atomic level, guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

For the isoquinolinedione scaffold, molecular docking studies have been instrumental in exploring interactions with various protein targets. For instance, derivatives of isoquinoline have been docked into the active sites of enzymes like leucine (B10760876) aminopeptidase (B13392206) and the Bcr-Abl oncogene to predict their binding affinities and modes of interaction. researchgate.netnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the isoquinolinedione core and amino acid residues within the protein's binding pocket. researchgate.net Although specific docking studies for this compound are not extensively detailed in the provided literature, the methodology is directly applicable. Such a study would involve docking the compound into the active site of a relevant biological target to predict its binding energy and pose, thereby hypothesizing its potential inhibitory activity.

The general process involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results, often given as a binding energy score, help in ranking compounds and understanding the structural basis for their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to understand the relationship between the three-dimensional properties of a molecule and its biological activity. These studies have been applied to various isoquinoline derivatives to guide the design of new, more potent compounds. nih.gov

For a series of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR studies identified that steric and electronic properties are key to their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, QSAR models for isoquinoline derivatives targeting the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target in prostate cancer, have been developed. japsonline.comscienceopen.com These models use descriptors that encode the molecule's topology and 3D shape to predict biological activity. japsonline.comjapsonline.com

A typical 3D-QSAR study on isoquinolinediones would involve:

Data Set Selection: A group of isoquinolinedione derivatives with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are built and aligned based on a common substructure.

Field Calculation: CoMFA calculates steric and electrostatic fields, while CoMSIA calculates additional fields like hydrophobic, hydrogen bond donor, and acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in these fields with the variations in biological activity.

The results are often visualized as contour maps, which show regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Homology modeling, or comparative modeling, is a technique used to generate a three-dimensional model of a protein from its amino acid sequence. nih.govyoutube.com This method is essential when the experimental structure of the target protein has not been determined by techniques like X-ray crystallography or NMR spectroscopy. nih.govmdpi.com

The process of homology modeling involves several key steps: nih.govyoutube.com

Template Identification: Finding one or more known protein structures (templates) that have a similar amino acid sequence to the target protein.

Sequence Alignment: Aligning the target sequence with the template sequence(s).

Model Building: Building a 3D model of the target protein based on the aligned template structures.

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools. nih.gov

In the context of this compound, if it were to be investigated as an inhibitor for a protein whose structure is unknown, homology modeling would be the first step in a structure-based drug design project. frontiersin.org For example, if this compound were hypothesized to target a specific human enzyme for which only the sequence is known, a homology model of that enzyme would be constructed. This model would then serve as the receptor in subsequent molecular docking simulations to predict how this compound might bind and exert its effect. nih.gov

Advanced Structural Elucidation Methodologies

Experimental techniques are used to determine the precise three-dimensional arrangement of atoms in a molecule and to confirm its chemical structure.

Spectroscopic techniques are fundamental for the structural elucidation of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For isoquinolinedione derivatives, ¹H NMR spectra would show characteristic signals for the aromatic protons, while the dimethyl groups at the C4 position of the target compound would appear as a distinct singlet. researchgate.net ¹³C NMR spectra would confirm the presence of carbonyl carbons, aromatic carbons, and the quaternary carbon at the C4 position. researchgate.netnih.gov Two-dimensional NMR techniques like HMQC and HMBC can be used to establish correlations between protons and carbons, confirming the connectivity of the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. nih.govrsc.org For this compound, ESI-TOF (Electrospray Ionization-Time of Flight) would be a suitable technique to confirm its molecular formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group of the imide, the C=O (carbonyl) groups, and the C-H bonds of the aromatic ring and methyl groups. researchgate.netresearchcommons.org

The table below summarizes typical spectroscopic data observed for related isoquinolinedione structures.

| Spectroscopic Technique | Expected Features for this compound and its Derivatives |

| ¹H NMR | Signals for aromatic protons (δ 7.0-8.5 ppm), a singlet for the two methyl groups at C4, and a broad singlet for the N-H proton. researchgate.netnih.gov |

| ¹³C NMR | Signals for two carbonyl carbons (δ ~160-175 ppm), aromatic carbons, a quaternary carbon at C4, and methyl carbons. researchgate.netnih.gov |

| Mass Spectrometry (HRMS) | A precise mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₁H₁₁NO₂. nih.govrsc.org |

| Infrared (IR) Spectroscopy | Absorption bands for N-H stretching, C=O stretching (imide), C=C stretching (aromatic), and C-H stretching. researchgate.net |

For related isoquinoline derivatives, X-ray diffraction analysis has revealed important structural features. For example, the crystal structure of a fused pyrrolo[2,1-a]isoquinoline (B1256269) derivative showed that the isoquinoline ring system is not perfectly planar. mdpi.com In other heterocyclic systems determined by X-ray crystallography, the analysis also reveals how molecules pack together in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces. mdpi.com

A single-crystal X-ray structure of this compound would definitively establish its molecular geometry. It would confirm the conformation of the dihydropyridinone ring and the orientation of the dimethyl groups. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the imide N-H and C=O groups, which dictate the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the compound and for providing an accurate 3D structure for computational modeling studies.

The table below lists key parameters that would be determined from an X-ray crystallographic study.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. mdpi.com |

| Space Group | The symmetry of the crystal lattice. mdpi.com |

| Atomic Coordinates | The precise position of each atom in the unit cell, defining the molecular structure. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, and other non-covalent interactions that stabilize the crystal structure. mdpi.com |

X-ray Crystallography for Detailed Conformation and Crystal Packing Analysis

Analysis of Ring Conformations within the Scaffold (e.g., Half-Boat Conformation)

The structural architecture of the this compound scaffold imparts specific three-dimensional conformations that are crucial for its molecular interactions. Analysis of closely related isoquinolinedione derivatives provides insight into the likely conformation of the core structure.

In a crystallographic study of 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, a derivative of the primary compound, the piperidine (B6355638) ring within the tetrahydroisoquinoline system is observed to adopt a half-boat conformation. nih.gov This non-planar conformation is a common feature for such six-membered rings, influencing the spatial orientation of substituent groups. While this observation is on a substituted derivative, it suggests a strong propensity for the this compound core to also adopt a similar half-boat arrangement in its non-aromatic heterocyclic ring.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The potential for this compound to engage in various non-covalent interactions is fundamental to its behavior in a biological environment. These interactions govern molecular recognition and binding to biological targets.

Hydrogen Bonding: The core structure contains hydrogen bond donors (the N-H group) and acceptors (the two carbonyl C=O groups), facilitating the formation of hydrogen bonds. In the crystal structure of a related derivative, 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, neighboring molecules are linked by pairs of O—H⋯N and C—H⋯O hydrogen bonds, which form inversion-related dimers. nih.gov Another study on a different isoquinoline derivative also highlighted the dominance of C-H…O interactions in the molecular packing. mdpi.com This indicates a strong tendency for the isoquinolinedione scaffold to participate in hydrogen bonding, a key interaction for binding within protein active sites.

π-π Stacking: The benzene ring of the isoquinolinedione scaffold provides a region for potential π-π stacking interactions with aromatic residues in proteins. However, the presence and significance of these interactions can be highly dependent on the specific chemical context and crystal packing forces. For instance, analysis of one pyrrolo[2,1-a]isoquinoline derivative revealed an absence of significant π-π stacking interactions. mdpi.com In contrast, weak intermolecular C—H⋯π interactions were observed in the crystal structure of the aforementioned 4-hydroxy-2-methylisoquinolinedione derivative, linking the dimers together. nih.gov These findings suggest that while possible, strong π-π stacking may not be the dominant intermolecular force for all compounds containing this scaffold.

Computational Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a therapeutic agent.

For a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione designed as potential antiplatelet agents, in silico ADME parameters were predicted. These predictions are crucial for forecasting the bioavailability and metabolic fate of the compounds. The table below summarizes key predicted ADME parameters for selected derivatives, indicating their potential for oral administration and metabolic stability.

Table 1: Predicted ADME Parameters for Selected this compound Derivatives

| Compound | HIA (%) | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

|---|---|---|---|---|---|---|---|

| Derivative A | 100 | No | No | No | No | Yes | No |

| Derivative B | 100 | No | No | No | No | Yes | Yes |

| Derivative C | 100 | No | No | No | No | Yes | Yes |

HIA: Human Intestinal Absorption. Data derived from studies on N-arylpiperazine derivatives.

The high predicted human intestinal absorption for these derivatives suggests good absorption from the gastrointestinal tract. The predictions also indicate potential interactions with specific cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are important for drug metabolism. Such in silico profiling helps in prioritizing compounds for further experimental investigation. researchgate.net For instance, a study on 1H-isoindole-1,3(2H)-dione derivatives also reported favorable pharmacokinetic results based on in vivo testing, supporting the utility of the broader phthalimide (B116566) core in drug design. mdpi.com

Conclusion

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione stands as a compound of significant interest at the intersection of organic chemistry and pharmaceutical sciences. Its foundation lies in the well-established and therapeutically important isoquinoline (B145761) class of compounds. The unique structural characteristics of the 4,4-dimethylated isoquinolinedione core position it as a privileged scaffold for the design of novel bioactive molecules. Preliminary research and the broader context of isoquinolinedione chemistry suggest a promising future for this compound and its derivatives, particularly in the development of targeted cancer therapies through mechanisms such as PARP inhibition. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this intriguing molecule.

Advanced Research Perspectives and Future Directions for 4,4 Dimethyl 1,3 2h,4h Isoquinolinedione

Development of Next-Generation Therapeutic Agents Based on the Isoquinolinedione Scaffold

The core structure of isoquinolinedione is a foundational template for developing novel therapeutic agents, particularly in oncology. The strategy of molecular hybridization, which involves combining two or more pharmacophores (active portions of a molecule), is a key approach to creating more effective and safer drugs. mdpi.comnih.gov By modifying the isoquinolinedione nucleus, scientists can fine-tune the compound's properties to enhance its potency and selectivity for specific biological targets.

Research has shown that strategic substitutions on the isoquinolinedione ring can lead to potent and selective inhibitors of key cellular regulators. For instance, a series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a crucial target in cancer therapy. acs.org Structure-activity relationship (SAR) studies revealed that specific chemical groups at certain positions are critical for activity. A hydroxyl (-OH) group on the benzylamino portion and specific substituents at the C-6 position of the isoquinolinedione core were found to significantly enhance CDK4 inhibitory action. acs.org

Furthermore, isoquinolinequinone (IQQ) N-oxide derivatives have been developed to overcome multidrug resistance (MDR) in human tumors. acs.org By making strategic chemical modifications, such as adding an electron-withdrawing bromine atom to the quinone ring, researchers can enhance the molecule's cytotoxicity against resistant cancer cell lines. acs.org

Table 1: Examples of Isoquinolinedione-Based Therapeutic Agents

| Compound Class | Target(s) | Therapeutic Area | Key Research Finding |

|---|---|---|---|

| 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) | Oncology | A 3-OH substituent on the phenyl ring is required for potent CDK4 inhibitory activity. acs.org |

| Isoquinolinequinone (IQQ) N-oxides | N/A (Evaluated for cytotoxicity) | Oncology (Multidrug Resistance) | Derivatives exhibit nanomolar GI50 values against human tumor cell lines, including MDR lines. acs.org |

Exploration of Multi-Target Directed Ligands for Complex Diseases

The conventional "one molecule-one target" approach is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has shifted focus toward developing multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple disease-relevant targets simultaneously. nih.gov The isoquinolinedione scaffold is exceptionally well-suited for this strategy.

In cancer immunotherapy, isoquinoline (B145761) derivatives have been engineered as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov Both enzymes are critical in a metabolic pathway that suppresses the immune system, and inhibiting both can enhance the body's anti-tumor response. One lead compound, 43b , demonstrated potent inhibition of both enzymes with IC₅₀ values of 0.31 μM for IDO1 and 0.08 μM for TDO. nih.gov

This multi-target approach is also being applied to neurodegenerative diseases. While not based on the isoquinolinedione scaffold itself, the principle of using computational screening to identify MTDLs that can simultaneously modulate targets like acetylcholinesterase (AChE), histone deacetylase 2 (HDAC2), and monoamine oxidase B (MAO-B) highlights a key future direction. nih.gov The structural diversity of the isoquinolinedione framework makes it a prime candidate for designing such MTDLs for neurological disorders. The concept of creating hybrid molecules by combining pharmacophores is central to this effort, aiming to produce new chemical entities with enhanced therapeutic profiles compared to the original molecules. nih.gov

Table 2: Isoquinolinedione-Based Multi-Target Directed Ligands

| Compound/Class | Disease | Biological Targets | Rationale |

|---|---|---|---|

| Isoquinoline derivative (43b ) | Cancer | IDO1 and TDO | Dual inhibition blocks a key immunosuppressive pathway, enhancing cancer immunotherapy. nih.gov |

Integration of Green Chemistry Principles in Sustainable Isoquinolinedione Synthesis

The synthesis of pharmacologically important molecules like 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is increasingly guided by the principles of green chemistry. This approach aims to design chemical processes that are efficient, safe, and environmentally benign by minimizing waste and the use of hazardous substances. consensus.app

The twelve principles of green chemistry provide a framework for sustainable synthesis. acs.orgimperial.edu Key principles relevant to isoquinolinedione synthesis include:

Waste Prevention: Designing syntheses to produce minimal or no waste is preferable to treating waste after it is created. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org This minimizes wasted atoms.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little to no toxicity to humans or the environment. consensus.app

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible or replaced with innocuous alternatives. acs.org

Design for Energy Efficiency: Syntheses should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. consensus.app

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times. acs.org Enzymes are particularly effective catalysts that can eliminate the need for protecting groups. acs.org

Applying these principles to the synthesis of isoquinolinediones could involve developing one-pot reactions that reduce steps, using water or other benign solvents, and employing biocatalysts (enzymes) to achieve high specificity and reduce the need for protecting groups, thereby streamlining the process and reducing waste. acs.orgsynthiaonline.com

Table 3: Application of Green Chemistry Principles to Isoquinolinedione Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Atom Economy | Favoring addition and cycloaddition reactions over substitution or elimination reactions that generate byproducts. | Maximizes reactant incorporation into the final product, reducing waste. acs.org |

| Reduce Derivatives | Using specific enzymes that react only at the desired site on the molecule. | Avoids the need for "protecting" and "deprotecting" steps, which add reagents and generate waste. acs.org |

| Safer Solvents | Replacing traditional volatile organic solvents with water, supercritical CO₂, or ionic liquids. | Reduces toxicity, environmental impact, and safety hazards. acs.org |

| Catalysis | Employing metal or enzyme catalysts instead of stoichiometric reagents. | Increases reaction efficiency, reduces waste, and allows for milder reaction conditions. acs.orgnih.gov |

Investigation of Novel Biological Pathways and Underexplored Targets

While some applications of isoquinolinediones are well-established, ongoing research continues to uncover novel biological pathways and underexplored targets for this versatile scaffold. This exploration opens up new therapeutic possibilities beyond traditional uses.

Isoquinoline alkaloids have been shown to impact cancer metabolism by modulating key signaling pathways such as MAPK and PI3K, inducing cell death, and increasing the production of reactive oxygen species (ROS) in cancer cells. nih.govresearchgate.net This suggests a broader role in oncology beyond direct DNA damage repair inhibition. For example, researchers have identified a selective AMPK activator among a series of novel hybrid isoquinoline-5,8-quinone derivatives, which shows selective cytotoxicity against breast cancer cells. researchgate.net

Furthermore, isoquinoline-based structures are being investigated for targets previously not associated with this scaffold.

VEGFR-2 Inhibition: A series of quinoline (B57606) derivatives, structurally related to isoquinolinediones, were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov The most potent compound showed significant activity and induced apoptosis in liver cancer cells. nih.gov

Spasmolytic Activity: Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated as smooth muscle relaxants, indicating potential applications in treating conditions like irritable bowel syndrome. mdpi.com

This continuous screening against diverse biological targets ensures that the therapeutic potential of the isoquinolinedione scaffold is constantly expanding.

Table 4: Novel and Underexplored Targets for Isoquinolinedione-Related Scaffolds

| Target/Pathway | Therapeutic Area | Significance of Targeting |

|---|---|---|

| IDO1 / TDO | Cancer Immunotherapy | Dual inhibition overcomes a key mechanism of tumor-induced immunosuppression. nih.gov |

| VEGFR-2 | Oncology | Inhibits angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov |

| Cancer Metabolism (MAPK, PI3K pathways) | Oncology | Disrupts the altered metabolic processes that fuel rapid cancer cell growth and survival. nih.govresearchgate.net |

Table 5: Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones |

| Isoquinolinequinone (IQQ) N-oxides |

| Isoquinoline Alkaloids |

| Compound 43b (isoquinoline derivative) |

| Quinolone-3-carboxamide derivatives |

| 1,3-disubstituted 3,4-dihydroisoquinolines |

| Acetylcholinesterase (AChE) |

| Histone deacetylase 2 (HDAC2) |

| Monoamine oxidase B (MAO-B) |

| Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Tryptophan 2,3-dioxygenase (TDO) |

| Cyclin-dependent kinase 4 (CDK4) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Mitogen-activated protein kinase (MAPK) |

| Phosphoinositide 3-kinase (PI3K) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-dimethyl-1,3(2H,4H)-isoquinolinedione, and how can they be optimized for yield and purity?

- Methodology : The compound is typically synthesized via cyclization of homophthalic anhydride derivatives or functionalization of preformed isoquinolinedione scaffolds. For example, homophthalic anhydride serves as a precursor for 2-hydroxy-4H-isoquinoline-1,3-dione, which can be O-methylated or further modified . Optimization involves adjusting reaction conditions (e.g., solvent, temperature, catalyst) and purification via column chromatography or recrystallization. A recent study highlights C-4 activation strategies using 1,3-[2H,4H]-isoquinolinedione as a starting material for tetrahydroisoquinoline derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural proof. Infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., 1,3-dione moieties) .

Q. What are the primary biological targets or applications of this compound in early-stage research?

- Methodology : The compound and its derivatives are explored as α2B-adrenoceptor antagonists (e.g., ARC-239 dihydrochloride) and ribonuclease inhibitors. Biological assays include:

- Receptor binding studies : Radioligand displacement assays to determine IC₅₀ values .

- Enzyme inhibition : Cleavage assays (e.g., RNase III inhibition) with concentration-dependent activity profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., N-arylpiperazine substitutions) impact the compound’s pharmacological activity?

- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives (e.g., N-arylpiperazine analogs) and testing their affinity for target receptors. For example:

- Antiplatelet activity : Derivatives are evaluated in platelet aggregation assays using ADP or collagen as agonists .

- Receptor selectivity : Competitive binding assays compare α2B vs. α2A/C adrenoceptor affinities . Key modifications (e.g., methoxy groups) enhance selectivity and potency .

Q. What mechanistic insights explain the inhibitory action of this compound derivatives on metal-dependent enzymes like RNase III?

- Methodology : The N-hydroxyl group in derivatives like 2-hydroxy-4H-isoquinoline-1,3-dione chelates divalent metal ions (e.g., Mg²⁺, Mn²⁺) in enzyme active sites. Methylation of the hydroxyl group abolishes inhibition, confirming metal-ion coordination is critical. Kinetic assays (e.g., Michaelis-Menten analysis) and X-ray crystallography of enzyme-inhibitor complexes validate the mechanism .

Q. How can computational methods (e.g., DFT) predict the electronic properties and binding modes of this compound?

- Methodology : Density Functional Theory (DFT) calculations model the compound’s electronic structure, frontier molecular orbitals, and interaction energies with target proteins. For example:

- Heme binding studies : DFT optimizes geometries of isoquinolinedione-4-aminoquinolone hybrids to predict interactions with heme groups in antimalarial research .

- Docking simulations : Molecular docking into α2B-adrenoceptor binding pockets identifies key residues (e.g., Asp113) for hydrogen bonding .

Q. How should researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values for RNase inhibition)?

- Methodology : Discrepancies may arise from assay conditions (e.g., metal ion concentration, pH) or enzyme isoforms. To resolve contradictions:

- Standardize assays : Use identical buffer systems and enzyme preparations.

- Control experiments : Test analogs (e.g., O-methylated or hydroxyl-free derivatives) to isolate functional group contributions .

- Meta-analysis : Compare inhibition constants (Kᵢ) across structurally related ribonucleases to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.